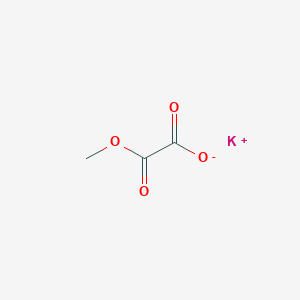

potassium;2-methoxy-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “potassium;2-methoxy-2-oxoacetate” is a chemical substance cataloged in the PubChem database

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of potassium;2-methoxy-2-oxoacetate involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety and environmental controls.

Análisis De Reacciones Químicas

Types of Reactions

potassium;2-methoxy-2-oxoacetate can undergo various types of chemical reactions, including:

Oxidation: The compound may react with oxidizing agents to form oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

Alkoxycarbonylation Reactions

Potassium 2-methoxy-2-oxoacetate serves as a substrate in palladium-catalyzed decarboxylative alkoxycarbonylation reactions. This method allows for the efficient synthesis of various aryl esters under mild conditions. For instance, the use of potassium 2-methoxy-2-oxoacetate in combination with potassium aryltrifluoroborates has been shown to yield high conversions and product yields, demonstrating its utility in organic synthesis .

Table 1: Summary of Alkoxycarbonylation Reactions Using Potassium 2-Methoxy-2-Oxoacetate

| Reaction Type | Substrate Type | Conditions | Yield (%) |

|---|---|---|---|

| Decarboxylative Alkoxycarbonylation | Aryltrifluoroborates | Pd(OAc)₂, K₂S₂O₈, DMSO/H₂O | 75-90 |

| Ortho-Alkoxycarbonylation | O-Methylketoximes | Ag₂CO₃, K₂S₂O₈, Room Temp | 70-85 |

Dyeing and Coloring Agents

Potassium 2-methoxy-2-oxoacetate derivatives have been explored for their potential in dyeing keratin fibers, such as human hair. The compound can be utilized to create colorants that are less damaging than traditional oxidative dyes. The ability to form stable color complexes makes it suitable for developing hair dyes with improved fastness properties .

Case Study: Hair Dye Formulation

A study demonstrated that formulations containing potassium 2-methoxy-2-oxoacetate provided vibrant color results while minimizing fiber damage compared to conventional oxidative dyes. The formulations showed enhanced durability and color retention over time.

Pharmaceutical Applications

While specific therapeutic applications of potassium 2-methoxy-2-oxoacetate are still under investigation, its derivatives have shown promise in medicinal chemistry. The compound can potentially be used as an intermediate in the synthesis of various bioactive molecules.

Table 2: Potential Pharmaceutical Applications

| Application Area | Compound Type | Example Use |

|---|---|---|

| Antimicrobial Agents | Alkyl Esters | Synthesis of new antibiotics |

| Anti-inflammatory Compounds | Aryl Derivatives | Development of pain relief drugs |

Material Science

In material science, potassium 2-methoxy-2-oxoacetate is being investigated for its role in developing new polymeric materials and coatings. Its reactivity allows it to participate in polymerization processes, contributing to the formation of novel materials with desirable properties.

Case Study: Polymer Development

Research has indicated that incorporating potassium 2-methoxy-2-oxoacetate into polymer matrices can enhance mechanical properties and thermal stability. This has implications for creating advanced materials suitable for industrial applications.

Mecanismo De Acción

The mechanism of action of potassium;2-methoxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical and physiological effects. The detailed mechanism would depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to potassium;2-methoxy-2-oxoacetate can be identified based on structural and functional similarities. These compounds may share common chemical features or exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds. This uniqueness can be highlighted by comparing its reactivity, stability, and applications with those of similar compounds.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds further enhances its scientific relevance.

Propiedades

IUPAC Name |

potassium;2-methoxy-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHYWHFXPPTJJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.